3-[4-(dimethylamino)phenyl]-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
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Overview
Description
3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYLIDENE-6-[3-(TRIFLUOROMETHYL)PHENYL]-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE is a complex organic compound featuring a unique structure that includes a dimethylamino group, a trifluoromethyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYLIDENE-6-[3-(TRIFLUOROMETHYL)PHENYL]-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYLIDENE-6-[3-(TRIFLUOROMETHYL)PHENYL]-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYLIDENE-6-[3-(TRIFLUOROMETHYL)PHENYL]-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYLIDENE-6-[3-(TRIFLUOROMETHYL)PHENYL]-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZOPHENONE: Shares the dimethylamino group but differs in overall structure and properties.
TRIFLUOROMETHYL PHENYL SULFONE: Contains the trifluoromethyl group but has different chemical behavior and applications.
Uniqueness
The uniqueness of 3-[4-(DIMETHYLAMINO)PHENYL]-5-SULFANYLIDENE-6-[3-(TRIFLUOROMETHYL)PHENYL]-HEXAHYDROIMIDAZO[1,5-C][1,3]THIAZOL-7-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C20H18F3N3OS2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-sulfanylidene-6-[3-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C20H18F3N3OS2/c1-24(2)14-8-6-12(7-9-14)18-26-16(11-29-18)17(27)25(19(26)28)15-5-3-4-13(10-15)20(21,22)23/h3-10,16,18H,11H2,1-2H3 |
InChI Key |
ZFCBEQHSYKJPSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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